molecular formula C7H14N2OS B12811557 2,6-Dimethylthiomorpholine-4-carboxamide CAS No. 7149-66-8

2,6-Dimethylthiomorpholine-4-carboxamide

Cat. No.: B12811557
CAS No.: 7149-66-8
M. Wt: 174.27 g/mol
InChI Key: XHYWYTPNTHEWKQ-UHFFFAOYSA-N
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Description

2,6-Dimethylthiomorpholine-4-carboxamide is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are sulfur-containing heterocyclic compounds that are structurally similar to morpholines but with a sulfur atom replacing the oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylthiomorpholine-4-carboxamide typically involves the reaction of 2,6-dimethylthiomorpholine with a carboxylic acid derivative. One common method is the amidation of 2,6-dimethylthiomorpholine with a carboxylic acid or its activated derivative, such as an acid chloride or anhydride, under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using catalytic methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

2,6-Dimethylthiomorpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylthiomorpholine-4-carboxamide is unique due to the presence of both dimethyl and carboxamide groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

7149-66-8

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

2,6-dimethylthiomorpholine-4-carboxamide

InChI

InChI=1S/C7H14N2OS/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10)

InChI Key

XHYWYTPNTHEWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(S1)C)C(=O)N

Origin of Product

United States

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